(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one
CAS No.: 288270-43-9
Cat. No.: VC4305169
Molecular Formula: C15H8Cl2F3NOS
Molecular Weight: 378.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 288270-43-9 |
|---|---|
| Molecular Formula | C15H8Cl2F3NOS |
| Molecular Weight | 378.19 |
| IUPAC Name | (Z)-1-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylprop-2-en-1-one |
| Standard InChI | InChI=1S/C15H8Cl2F3NOS/c16-11-3-1-9(2-4-11)13(22)5-6-23-14-12(17)7-10(8-21-14)15(18,19)20/h1-8H/b6-5- |
| Standard InChI Key | QHZJPUADIYYWMJ-WAYWQWQTSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C=CSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Introduction
(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as a pyridine derivative, is a complex organic molecule notable for its potential applications in medicinal chemistry. The compound features a distinctive structure that combines several functional groups, including a pyridine ring, a chlorinated aromatic system, and a sulfanyl group. This unique configuration suggests diverse biological activities, making it a subject of interest in pharmaceutical research.
Synthesis Methods
The synthesis of (2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one can be achieved through various synthetic routes, typically involving multi-step reactions. Common methodologies include:
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Nucleophilic Substitution Reactions: Utilizing the sulfanyl group as a nucleophile to form bonds with electrophilic centers in the target molecule.
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Aldol Condensation: This step may involve the reaction of aldehydes or ketones with enolates to form β-hydroxy carbonyl compounds, which can be dehydrated to yield the desired enone structure.
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Functional Group Transformations: Modifications such as halogenation or trifluoromethylation can be performed to introduce specific substituents that enhance biological activity.
Biological Activity and Research Findings
Research has indicated that compounds featuring similar structural motifs exhibit various biological activities, including:
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Anticancer Properties: Many pyridine derivatives have shown promise as potential anticancer agents due to their ability to interfere with cellular signaling pathways.
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Antimicrobial Activity: The presence of the trifluoromethyl group has been associated with enhanced antimicrobial properties.
Recent studies utilizing molecular docking simulations suggest that (2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one may act on specific biological targets, leading to inhibition of key enzymes involved in disease processes.
Analytical Techniques for Characterization
To confirm the identity and purity of synthesized compounds, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the molecular structure and environment of hydrogen and carbon atoms.
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Infrared (IR) Spectroscopy: Useful for identifying functional groups based on characteristic absorption bands.
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Mass Spectrometry (MS): Offers information on the molecular weight and fragmentation patterns, aiding in structural elucidation.
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